1-(3-methylphenyl)Pyrrolidine 1-(3-methylphenyl)Pyrrolidine
Brand Name: Vulcanchem
CAS No.: 71982-22-4
VCID: VC4872566
InChI: InChI=1S/C11H15N/c1-10-5-4-6-11(9-10)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3
SMILES: CC1=CC(=CC=C1)N2CCCC2
Molecular Formula: C11H15N
Molecular Weight: 161.248

1-(3-methylphenyl)Pyrrolidine

CAS No.: 71982-22-4

Cat. No.: VC4872566

Molecular Formula: C11H15N

Molecular Weight: 161.248

* For research use only. Not for human or veterinary use.

1-(3-methylphenyl)Pyrrolidine - 71982-22-4

Specification

CAS No. 71982-22-4
Molecular Formula C11H15N
Molecular Weight 161.248
IUPAC Name 1-(3-methylphenyl)pyrrolidine
Standard InChI InChI=1S/C11H15N/c1-10-5-4-6-11(9-10)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3
Standard InChI Key LAFRMYPYBPWQKY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2CCCC2

Introduction

Structural and Chemical Identity

Molecular Architecture

1-(3-Methylphenyl)pyrrolidine consists of a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) bonded to a 3-methylphenyl group via the nitrogen atom. The IUPAC name, 1-(3-methylphenyl)pyrrolidine, reflects this substitution pattern, while its CAS registry number, 71982-22-4, provides a unique identifier for regulatory and commercial purposes . The compound’s structure is further defined by the following attributes:

PropertyValue
Molecular FormulaC11H15N\text{C}_{11}\text{H}_{15}\text{N}
Molecular Weight161.24 g/mol
AppearanceYellow oil
Boiling Point70 °C (at 0.64 Torr)
Density1.006 ± 0.06 g/cm³
Storage Conditions2–8 °C in sealed containers

The molecular formula discrepancy in source , which erroneously lists "C" as the formula, is resolved through stoichiometric calculation: the pyrrolidine ring (C4H9N\text{C}_4\text{H}_9\text{N}) combined with the 3-methylphenyl group (C7H7\text{C}_7\text{H}_7) yields C11H15N\text{C}_{11}\text{H}_{15}\text{N} .

Spectroscopic and Stereochemical Features

While spectroscopic data (e.g., NMR, IR) are absent from the provided sources, the compound’s achiral nature is confirmed by its ACHIRAL designation in related derivatives . The absence of stereocenters simplifies its synthetic and analytical handling compared to chiral pyrrolidine analogs.

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

1-(3-methylphenyl)pyrrolidine is a low-viscosity liquid with a boiling point of 70 °C at 0.64 Torr and a predicted density of 1.006 g/cm³ . Its solubility profile is unspecified, but the presence of a hydrophobic aromatic ring suggests limited solubility in polar solvents like water. The compound’s stability under ambient conditions is inferred from its recommended storage at 2–8 °C, indicating susceptibility to thermal degradation or oxidation over time .

Reactivity and Functional Group Interactions

The secondary amine in the pyrrolidine ring can participate in:

  • Acid-Base Reactions: Protonation under acidic conditions to form ammonium salts.

  • Alkylation/Acylation: Reacting with alkyl halides or acyl chlorides to form quaternary ammonium derivatives or amides.

  • Oxidation: Potential conversion to pyrrolidine N-oxide under strong oxidizing agents.

The electron-donating methyl group on the phenyl ring enhances the aromatic system’s reactivity toward electrophilic substitution, though such reactions are less relevant given the nitrogen’s direct bonding to the ring.

Applications in Research and Industry

Pharmaceutical Intermediates

1-(3-methylphenyl)pyrrolidine serves as a precursor in synthesizing bioactive molecules. For example:

  • V024-2426: A screening compound featuring 1-(3-methylphenyl)pyrrolidine coupled to a pyridinylmethyl carboxamide group, investigated for potential kinase inhibition .

  • P435-1099: A piperidine-carboxamide derivative incorporating the 3-methylphenylpyrrolidine moiety, studied for its interaction with neurological targets .

These derivatives highlight the compound’s utility in constructing pharmacophores with tailored steric and electronic properties.

Specialty Chemicals

Comparison with Related Compounds

Pyrrolidine vs. 1-(3-Methylphenyl)Pyrrolidine

  • Pyrrolidine: A simpler, unsubstituted heterocycle with higher polarity and lower molecular weight (85.15 g/mol). Lacks the aromatic moiety, reducing its applicability in hydrophobic interactions.

  • 1-Tosylpyrrolidine: Features a sulfonyl group instead of the methylphenyl substituent, enhancing electrophilicity and utility as a protecting group in organic synthesis.

The 3-methylphenyl group in 1-(3-methylphenyl)pyrrolidine introduces steric bulk and aromatic π-system interactions, broadening its reactivity and binding capabilities in molecular design.

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